molecular formula C7H18Cl3N3 B13048456 (R)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl

(R)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl

Cat. No.: B13048456
M. Wt: 250.6 g/mol
InChI Key: URXGEIARVUQOLC-LSBIWMFESA-N
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Description

(R)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3HCl is a tertiary amine derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO), featuring a chiral (R)-configured methanamine substituent at the 2-position of the bicyclic core. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and catalytic applications. The compound’s rigid bicyclic structure and protonated amine groups facilitate hydrogen bonding and charge-transfer interactions, which are critical in supramolecular chemistry and asymmetric synthesis .

Properties

Molecular Formula

C7H18Cl3N3

Molecular Weight

250.6 g/mol

IUPAC Name

[(2R)-1,4-diazabicyclo[2.2.2]octan-2-yl]methanamine;trihydrochloride

InChI

InChI=1S/C7H15N3.3ClH/c8-5-7-6-9-1-3-10(7)4-2-9;;;/h7H,1-6,8H2;3*1H/t7-;;;/m1.../s1

InChI Key

URXGEIARVUQOLC-LSBIWMFESA-N

Isomeric SMILES

C1CN2CCN1C[C@H]2CN.Cl.Cl.Cl

Canonical SMILES

C1CN2CCN1CC2CN.Cl.Cl.Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 2: Reactivity Comparison

Compound Reaction Role Key Mechanism Application Example
(R)-(Target Compound) 3HCl Chiral catalyst Hydrogen bonding, charge transfer Asymmetric synthesis of pharmaceuticals
DABCO·(SO₂)₂ Sulfonyl radical generator Radical chain propagation Synthesis of N’-acyl-N-sulfonylhydrazines
L3 and L4 derivatives Ionic liquid precursors Quaternary ammonium formation Biomimetic crystallization

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